molecular formula C8H5F3N2O5 B2445966 2-Methoxy-1,3-dinitro-5-(trifluoromethyl)benzene CAS No. 317-70-4

2-Methoxy-1,3-dinitro-5-(trifluoromethyl)benzene

Cat. No.: B2445966
CAS No.: 317-70-4
M. Wt: 266.132
InChI Key: OGCSDXHNTBFFGT-UHFFFAOYSA-N
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Description

2-Methoxy-1,3-dinitro-5-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H5F3N2O5 It is characterized by the presence of methoxy, dinitro, and trifluoromethyl groups attached to a benzene ring

Scientific Research Applications

2-Methoxy-1,3-dinitro-5-(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biochemical pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-1,3-dinitro-5-(trifluoromethyl)benzene typically involves nitration reactions. One common method is the nitration of 2-methoxy-5-(trifluoromethyl)benzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the benzene ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired quality.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-1,3-dinitro-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.

    Substitution: The methoxy and nitro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride are used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinones or other oxidized aromatic compounds.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-Methoxy-1,3-dinitro-5-(trifluoromethyl)benzene depends on its interaction with molecular targets. The nitro groups can participate in redox reactions, while the trifluoromethyl group can influence the compound’s lipophilicity and binding affinity to biological targets. The methoxy group can also play a role in modulating the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-1,3-dinitrobenzene: Lacks the trifluoromethyl group, resulting in different chemical properties.

    2-Methoxy-5-nitrobenzotrifluoride: Contains only one nitro group, leading to different reactivity.

    2-Chloro-1,3-dinitro-5-(trifluoromethyl)benzene: Substitution of the methoxy group with a chloro group alters its chemical behavior.

Uniqueness

2-Methoxy-1,3-dinitro-5-(trifluoromethyl)benzene is unique due to the combination of methoxy, dinitro, and trifluoromethyl groups on the benzene ring. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-methoxy-1,3-dinitro-5-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2O5/c1-18-7-5(12(14)15)2-4(8(9,10)11)3-6(7)13(16)17/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGCSDXHNTBFFGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-Chloro-1,3-dinitro-5-trifluoromethyl-benzene (5.43 g, 20.1 mmol) was dissolved in 10 mL anhydrous DMSO. Sodium methoxide (5.85 mL of a 25% w/w solution in methanol) was added by syringe. The yellow solution immediately turned pink-orange, with heat evolved. The reaction was left stirring overnight at room temperature, then EtOAc (300 mL) was added and the mixture was washed once with dilute HCl aqueous solution, thrice with water and once with brine. The organic solution was dried (Na2SO4), filtered and concentrated in vacuo. The residue was purified through a short plug of silica gel and 4.65 g of 2-methoxy-1,3-dinitro-5-trifluoromethylbenzene was isolated as a yellow solid.
Quantity
5.43 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
300 mL
Type
reactant
Reaction Step Three

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